trans-2-[(4-Ethoxyphenyl)amino]cyclobutan-1-ol
Overview
Description
Scientific Research Applications
Synthesis and Stereochemistry
- The synthesis of stereoisomers of cyclobutane analogues of phenylalanine, including trans-2-[(4-Ethoxyphenyl)amino]cyclobutane-1-ol, involves cyclization reactions and high-performance liquid chromatography (HPLC) resolution. These compounds are prepared for incorporation into peptides, with their relative stereochemistry being crucial (Lasa, López, & Cativiela, 2005).
Structural Studies and Rigidity
- Studies on trans-2-aminocyclobutane carboxylic acid oligomers, closely related to trans-2-[(4-Ethoxyphenyl)amino]cyclobutane-1-ol, reveal a preference for folding into a well-defined 12-helical conformation. This is evident in both solution and solid states, emphasizing the compound's structural rigidity (Fernandes et al., 2010).
Synthesis of Enantiomerically Pure Forms
- A unified synthesis approach for all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, a structurally related compound, has been achieved. This process involves photochemical reactions and base-mediated hydrolysis, showcasing the versatility in synthesizing specific isomers of cyclobutane-containing compounds (André et al., 2013).
Application in Peptide Synthesis
- The integration of trans-2-[(4-Ethoxyphenyl)amino]cyclobutane-1-ol and similar compounds into peptides demonstrates their use in creating highly rigid beta-peptides. This includes the synthesis of beta,beta- and beta,delta-Dimers, highlighting the cyclobutane ring's role in promoting structural rigidity in peptides (Izquierdo et al., 2005).
Conformational Studies
- The incorporation of cyclobutane ring structures into peptides and amino acids leads to unique folding patterns and rigidity, affecting the overall molecular conformation. This includes understanding how different stereochemistries influence the folding and hydrogen bonding patterns in peptides containing cyclobutane units (Ortuño et al., 2017).
Mechanism of Action
Mode of Action
It is known that the compound contains a cyclobutane ring and an ethoxyphenyl amino group, which may interact with various biological targets .
Pharmacokinetics
The compound’s impact on bioavailability is also unknown .
Result of Action
The molecular and cellular effects of Trans-2-[(4-Ethoxyphenyl)amino]cyclobutan-1-ol’s action are currently unknown. It is a versatile compound with potential applications in pharmaceutical research and agrochemicals .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect its activity .
Properties
IUPAC Name |
(1R,2R)-2-(4-ethoxyanilino)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-15-10-5-3-9(4-6-10)13-11-7-8-12(11)14/h3-6,11-14H,2,7-8H2,1H3/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKAQOLUNMMAGK-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N[C@@H]2CC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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